molecular formula C5H12O3 B3042589 2-(Hydroxymethyl)butane-1,4-diol CAS No. 6482-32-2

2-(Hydroxymethyl)butane-1,4-diol

Cat. No. B3042589
CAS RN: 6482-32-2
M. Wt: 120.15 g/mol
InChI Key: SYNPRNNJJLRHTI-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)butane-1,4-diol (HMB) is a naturally occurring compound that has been the subject of extensive scientific research in recent years. It is a metabolite of the amino acid leucine and is produced in the body during the breakdown of proteins. HMB has been found to have a range of potential applications in the fields of medicine, sports nutrition, and agriculture.

Scientific Research Applications

Microbial Production as Green Chemicals

Diols like 1,4-butanediol (1,4-BDO), closely related to 2-(Hydroxymethyl)butane-1,4-diol, can be biotechnologically produced from renewable materials. These diols are considered platform green chemicals due to their wide range of applications in chemicals and fuels. Recent advances include the engineering of production strains and optimization of fermentation processes (Zeng & Sabra, 2011).

Hydrogenation and Catalyst Research

Research on the hydrogenation of 2-butyne-1,4-diol, a compound similar to 2-(Hydroxymethyl)butane-1,4-diol, reveals insights into catalyst behavior and product distribution. This process, essential for chemical synthesis, has implications for the production of butane-1,4-diol and various side products, showing the importance of solvent, support, and proton presence in the reaction (Musolino et al., 2003).

Conformational Rigidity in Synthesis

Butane-1,2-diacetals, a category that includes similar compounds to 2-(Hydroxymethyl)butane-1,4-diol, are utilized in carbohydrate chemistry due to their conformational rigidity. This property leads to excellent diastereoselectivity control in synthesis, particularly in natural products or biologically interesting compounds (Lence, Castedo, & González‐Bello, 2008).

Studies in Aqueous Solutions

Investigations into the structural and dynamic properties of butanediols in aqueous solutions, including butane-1,4-diol, provide insights into solute–solvent interactions and their influence on water structure. These studies are crucial for understanding the behavior of diols in various chemical processes (Nishikawa & Mashima, 1982).

Oxidation Kinetics and Catalysis

The oxidation kinetics of butanediols, including butane-1,4-diol, with cerium(IV) catalyzed by rhodium(III) in aqueous sulfuric acid, reveals complex relationships between oxidant concentration, diol concentration, and reaction rate. This research provides valuable insights into the chemical behavior of diols under oxidation conditions (Tandon et al., 2011).

Gas Phase Conformational Studies

Studying the conformation of butane-1,3-diol in the gas phase has led to the detection of a hydrogen-chelated six-membered ring in a distorted chair configuration. This research adds to the understanding of the molecular structure of diols in different phases (Caminati & Corbelli, 1982).

properties

IUPAC Name

2-(hydroxymethyl)butane-1,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O3/c6-2-1-5(3-7)4-8/h5-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNPRNNJJLRHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Hydroxymethyl)butane-1,4-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Hydroxymethyl)butane-1,4-diol
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2-(Hydroxymethyl)butane-1,4-diol
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2-(Hydroxymethyl)butane-1,4-diol
Reactant of Route 4
2-(Hydroxymethyl)butane-1,4-diol
Reactant of Route 5
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Reactant of Route 6
2-(Hydroxymethyl)butane-1,4-diol

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